Home > Products > Screening Compounds P30350 > 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione - 876892-53-4

3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3119701
CAS Number: 876892-53-4
Molecular Formula: C20H26N6O3
Molecular Weight: 398.467
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative investigated for its potential as a protein kinase CK2 inhibitor. Protein kinase CK2 is a serine/threonine kinase implicated in various cellular processes, including cell growth, proliferation, and survival. Its aberrant activity has been linked to cancer development.

Synthesis Analysis

One of the provided papers describes the synthesis of 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione. The synthesis involved reacting 8-bromo-caffein with 3-phenoxypropyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting intermediate was then reacted with N-methylpiperazine to yield the final compound.

Molecular Structure Analysis

The molecular structure of 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione comprises a central purine-2,6-dione ring system. This central ring is substituted at position 3 with a methyl group, at position 7 with a 3-phenoxypropyl chain, and at position 8 with a 4-methylpiperazin-1-yl group.

Mechanism of Action

The provided papers indicate that 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione acts as a protein kinase CK2 inhibitor. Molecular docking studies suggest that it binds to the ATP-binding site of CK2, potentially blocking ATP binding and inhibiting the kinase activity.

Applications

The primary application of 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, according to the provided research, is as a potential therapeutic agent for diseases associated with dysregulated protein kinase CK2 activity. One study demonstrated its ability to inhibit CK2 activity in vitro with an IC50 value of 8.5 μM. This suggests its potential as a lead compound for developing novel anticancer drugs.

1. Linagliptin (8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione) [, , , , , ]

    Compound Description: Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor clinically used for treating type 2 diabetes. It works by increasing the levels of incretin hormones, thereby promoting insulin secretion and improving glycemic control. [, , ]

2. 8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione []

    Compound Description: This compound emerged as a potent protein kinase CK2 inhibitor (IC50 of 8.5 μM) in a study exploring purine-2,6-dione derivatives. []

    Relevance: This compound shares a high degree of structural similarity with 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione. Notably, both possess the same 3-phenoxypropyl substituent at the 7 position. The key difference lies in the substituent at the 8 position, where the related compound has a [2-[(3-methoxyphenyl)methylidene]hydrazine-1-yl] group. This close structural relationship suggests that 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione might also exhibit some affinity towards protein kinase CK2. []

3. Sitagliptin ((3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one) []

    Compound Description: Sitagliptin, like linagliptin, is a DPP-4 inhibitor used in managing type 2 diabetes. It functions by enhancing incretin hormone action, leading to improved insulin secretion and glycemic control. []

    Relevance: While sitagliptin differs significantly in its core structure from 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, it is grouped in the same therapeutic class as linagliptin - DPP-4 inhibitors. This categorization highlights the potential for exploring various structural scaffolds, including those similar to 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, for developing novel DPP-4 inhibitors. []

4. Alogliptin (2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile) []

    Compound Description: Alogliptin belongs to the class of DPP-4 inhibitors, clinically utilized in treating type 2 diabetes. It operates by boosting incretin hormone activity, resulting in enhanced insulin release and improved glycemic control. []

    Relevance: Although alogliptin differs structurally from 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, it falls under the same therapeutic category as linagliptin and sitagliptin – DPP-4 inhibitors. This classification underscores the possibility of investigating diverse structural frameworks, including those resembling 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, for discovering new DPP-4 inhibitors. []

5. Vildagliptin [, , ]

    Compound Description: Vildagliptin is another member of the DPP-4 inhibitor family, clinically employed in type 2 diabetes management. It acts by augmenting incretin hormone effects, thereby enhancing insulin secretion and improving glycemic regulation. [, , ]

    Relevance: Though structurally distinct from 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, vildagliptin belongs to the same therapeutic group as linagliptin, sitagliptin, and alogliptin – DPP-4 inhibitors. This categorization highlights that different structural motifs, including those akin to 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, can be explored for developing new DPP-4 inhibitors. [, , ]

6. Saxagliptin [, , ]

    Compound Description: Saxagliptin is yet another DPP-4 inhibitor utilized in clinical practice for treating type 2 diabetes. It works by potentiating incretin hormone activity, consequently leading to increased insulin secretion and better glycemic control. [, , ]

    Relevance: Despite its structural dissimilarity to 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, saxagliptin belongs to the same therapeutic class as linagliptin, sitagliptin, alogliptin, and vildagliptin – DPP-4 inhibitors. This grouping suggests that a variety of structural scaffolds, including those analogous to 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, can serve as starting points for developing novel DPP-4 inhibitors. [, , ]

Properties

CAS Number

876892-53-4

Product Name

3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)purine-2,6-dione

Molecular Formula

C20H26N6O3

Molecular Weight

398.467

InChI

InChI=1S/C20H26N6O3/c1-23-10-12-25(13-11-23)19-21-17-16(18(27)22-20(28)24(17)2)26(19)9-6-14-29-15-7-4-3-5-8-15/h3-5,7-8H,6,9-14H2,1-2H3,(H,22,27,28)

InChI Key

MNPSIKLASOWWIQ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=C(N2CCCOC4=CC=CC=C4)C(=O)NC(=O)N3C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.